molecular formula C11H14N2O5 B602296 p-Hydroxyfelbamate CAS No. 109482-28-2

p-Hydroxyfelbamate

Katalognummer: B602296
CAS-Nummer: 109482-28-2
Molekulargewicht: 254.24
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Hydroxyfelbamate is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate is known for its efficacy in controlling partial seizures and generalized seizures associated with Lennox-Gastaut syndrome. This compound is formed through the hydroxylation of felbamate and plays a role in its pharmacokinetic and pharmacodynamic profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyfelbamate involves the hydroxylation of felbamate. Felbamate itself is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene to form the corresponding dicarbamate. Hydroxylation of felbamate can be achieved using cytochrome P450 enzymes, specifically CYP3A4 and CYP2E1, which introduce a hydroxyl group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of biocatalysts, such as cytochrome P450 enzymes, is also explored for efficient and selective hydroxylation .

Analyse Chemischer Reaktionen

Types of Reactions

p-Hydroxyfelbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

p-Hydroxyfelbamate has several applications in scientific research:

Wirkmechanismus

p-Hydroxyfelbamate exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. It acts as an antagonist at the strychnine-insensitive glycine-recognition site of the NMDA receptor, blocking the effects of excitatory amino acids and suppressing seizure activity. This mechanism is similar to that of felbamate, contributing to its anticonvulsant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Felbamate: The parent compound, used as an anticonvulsant.

    2-Hydroxyfelbamate: Another hydroxylated metabolite of felbamate.

    Monocarbamate felbamate: A hydrolyzed derivative of felbamate

Uniqueness

p-Hydroxyfelbamate is unique due to its specific hydroxylation at the para position, which influences its pharmacokinetic and pharmacodynamic properties. This specific modification allows for distinct interactions with metabolic enzymes and receptors, differentiating it from other metabolites and derivatives of felbamate .

Biologische Aktivität

p-Hydroxyfelbamate (pOH-FBM) is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Understanding the biological activity of pOH-FBM is essential for elucidating its pharmacological effects, potential therapeutic applications, and safety profile. This article reviews the metabolic pathways, biological effects, and relevant case studies associated with this compound.

Metabolism of this compound

Felbamate undergoes metabolic conversion in the liver, primarily through the action of cytochrome P450 (CYP) enzymes and carboxylesterases (CES). Studies have shown that felbamate is oxidized to pOH-FBM and 2-hydroxyfelbamate (2OH-FBM), or hydrolyzed to monocarboxylic acid (MCF). The involvement of various CYP isoforms in these metabolic processes has been identified, with significant implications for drug interactions and individual variations in drug response due to genetic polymorphisms.

Table 1: Metabolic Pathways of Felbamate

MetabolitePathwayEnzyme Involved
This compound (pOH-FBM)OxidationCYP2C19, CYP3A4
2-Hydroxyfelbamate (2OH-FBM)OxidationCYP2C19
Monocarboxylic Acid (MCF)HydrolysisCES
Reactive Metabolite (2-PP)FormationCYP and CES

Anticonvulsant Activity

This compound exhibits anticonvulsant properties similar to those of its parent compound, felbamate. It acts as an antagonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in modulating excitatory neurotransmission. By inhibiting NMDA receptor activity, pOH-FBM helps in increasing seizure thresholds and reducing seizure spread.

Toxicological Profile

The metabolism of felbamate can lead to the formation of reactive metabolites such as 2-PP, which can cause hepatotoxicity. In studies involving chimeric mice with humanized livers, it was observed that administration of felbamate resulted in decreased levels of glutathione (GSH), indicating potential oxidative stress and liver damage due to reactive metabolite formation.

Case Studies and Research Findings

  • Study on Hepatotoxicity : In a study using PXB-mice, administration of 600 mg/kg of felbamate resulted in significant alterations in liver enzyme levels, suggesting hepatotoxic effects linked to the reactive metabolite 2-PP. The study highlighted the importance of understanding individual metabolic differences due to genetic polymorphisms in CYP and CES enzymes that could influence drug metabolism and toxicity outcomes .
  • Clinical Observations : A retrospective analysis involving patients treated with felbamate showed varying responses attributed to differences in metabolic pathways. Patients with specific genetic variants exhibited altered drug clearance rates and were more susceptible to adverse effects .
  • Pharmacokinetics : Research indicated that over 90% of felbamate is absorbed after oral administration, with this compound being one of the primary metabolites detected in plasma samples from patients undergoing treatment for epilepsy .

Eigenschaften

IUPAC Name

[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBZEVLDFAKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344225
Record name p-Hydroxyfelbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109482-28-2
Record name p-Hydroxyfelbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.